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Compound of Interest

Compound Name: Benzo[c]phenanthridine

Cat. No.: B1199836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzo[c]phenanthridine and its derivatives represent a class of nitrogen-containing polycyclic

aromatic hydrocarbons, many of which are alkaloids of significant interest in medicinal

chemistry and drug development. These compounds, isolated from various plant species,

exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and

antitumor properties. A thorough understanding of their physicochemical properties is

fundamental to their study and application, influencing their solubility, absorption, distribution,

metabolism, and excretion (ADME) profile, as well as their formulation and therapeutic efficacy.

This guide provides a comprehensive overview of the core physicochemical properties of the

parent benzo[c]phenanthridine scaffold and its prominent alkaloid derivatives, sanguinarine

and chelerythrine.

Core Physicochemical Data
The physicochemical properties of benzo[c]phenanthridine and its derivatives are crucial for

predicting their behavior in biological systems. The following tables summarize key quantitative

data for the unsubstituted benzo[c]phenanthridine, its important derivatives sanguinarine and

chelerythrine, and the related isomer phenanthridine for comparative purposes.

Table 1: Physicochemical Properties of Benzo[c]phenanthridine
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Property Value Source

Molecular Formula C17H11N [1]

Molecular Weight 229.27 g/mol [1]

XLogP3 (Computed) 4.7 [1]

CAS Number 218-38-2 [1][2]

Table 2: Physicochemical Properties of Sanguinarine

Property Value Source

Molecular Formula [C20H14NO4]+ [3][4]

Molecular Weight 332.3 g/mol [4]

Melting Point 278-280 °C (monohydrate) [3]

Solubility

Limited solubility in water;

soluble in alcohol, chloroform,

acetone, ethyl acetate.[3][5]

[3][5][6]

UV max (Methanol) 234, 283, 325 nm [3]

CAS Number 2447-54-3 [3]

Table 3: Physicochemical Properties of Chelerythrine

Property Value Source

Molecular Formula C21H18NO4+ [7][8]

Molecular Weight 348.37 g/mol

Structural Feature

Exists in a positively charged

iminium form and an

uncharged pseudo-base form

depending on pH.[7][9]

[7][9]

CAS Number 34316-15-9 [7]
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Table 4: Physicochemical Properties of Phenanthridine (Isomer for Comparison)

Property Value Source

Molecular Formula C13H9N [10][11][12]

Molecular Weight 179.22 g/mol [10][12]

Melting Point 104-107 °C [11]

Boiling Point 349 °C [11]

pKa 4.61 [11]

Water Solubility
Almost insoluble (7.7 µg/mL at

pH 7.4)
[11][12]

CAS Number 229-87-8 [10][11]

Experimental Protocols
The determination of the physicochemical properties of benzo[c]phenanthridine alkaloids

involves a range of analytical techniques. While specific, detailed protocols for the parent

compound are not extensively published, the methodologies employed for alkaloids, in general,

are well-established.

Melting Point Determination
The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology: A small amount of the purified crystalline alkaloid is placed in a capillary tube

and heated in a calibrated melting point apparatus. The temperature range over which the

substance melts is recorded. A sharp melting point range typically indicates a high degree of

purity. For compounds like sanguinarine, the melting point is determined for its stable

crystalline form, such as the monohydrate.[3]

Solubility Assessment
Solubility is a critical parameter for drug development, affecting bioavailability and formulation.
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Methodology: The solubility of benzo[c]phenanthridine derivatives is typically determined

by adding a known amount of the compound to a specific volume of a solvent (e.g., water,

ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is

reached. The concentration of the dissolved compound in the supernatant is then quantified,

often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis

spectroscopy. The results are usually expressed in mg/mL or mol/L. Sanguinarine, for

instance, has been noted for its limited aqueous solubility but good solubility in various

organic solvents.[3][5]

Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of a

molecule at different pH values, which influences its absorption and distribution.

Methodology: Potentiometric titration is a common method for pKa determination. A solution

of the alkaloid is titrated with a standardized acid or base, and the pH is monitored with a

calibrated pH meter. The pKa is determined from the titration curve. Spectrophotometric

methods can also be used, where the UV-Vis spectrum of the compound is recorded at

various pH values. The changes in absorbance are then used to calculate the pKa. For

benzo[c]phenanthridines like chelerythrine that can exist in different ionic forms,

understanding the pKa is vital to characterizing their behavior in physiological environments.

[7][9]

Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane

permeability and interaction with biological macromolecules.

Methodology: The shake-flask method is the traditional approach. A solution of the

compound is prepared in a mixture of n-octanol and water. After thorough mixing and

separation of the two phases, the concentration of the compound in each phase is

measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to

that in the aqueous phase. Reverse-phase HPLC (RP-HPLC) can also be used to estimate

LogP values based on the retention time of the compound on a nonpolar stationary phase.

Structural Elucidation and Purity Assessment
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A combination of spectroscopic and chromatographic techniques is employed to confirm the

chemical structure and purity of benzo[c]phenanthridine compounds.

Methodology:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides detailed

information about the molecular structure, including the connectivity of atoms and the

chemical environment of protons and carbons.[13]

Mass Spectrometry (MS): Determines the molecular weight and can provide information

about the elemental composition and fragmentation pattern of the molecule.[13]

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[13]

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the

components of a mixture, thereby assessing the purity of the isolated alkaloid.

Visualizations: Signaling Pathways and
Experimental Workflow
Signaling Pathways of Benzo[c]phenanthridine
Alkaloids
Benzo[c]phenanthridine alkaloids, notably sanguinarine and chelerythrine, exert their

biological effects by modulating various intracellular signaling pathways. These interactions are

often linked to their anticancer and anti-inflammatory properties.
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High-Level Overview of Signaling Pathways Modulated by Benzo[c]phenanthridine Alkaloids

Cellular Outcomes
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(e.g., Sanguinarine, Chelerythrine)
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General Workflow for Benzo[c]phenanthridine Alkaloid Research
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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